molecular formula C9H14N2O4 B14239591 (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one CAS No. 488831-03-4

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one

Cat. No.: B14239591
CAS No.: 488831-03-4
M. Wt: 214.22 g/mol
InChI Key: ZGOYNIJTCBJZET-DFWYDOINSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of glutamic acid with acetic anhydride, which leads to the formation of the lactam ring . The reaction typically requires heating and can be catalyzed by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived feedstocks. For example, a method has been developed to prepare 2-pyrrolidone using biomass, which involves the catalytic hydrogenation of succinimide . This method is advantageous due to its sustainability and use of renewable resources.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can react with the lactam ring under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted lactams, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

488831-03-4

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one

InChI

InChI=1S/C5H7NO3.C4H7NO/c7-4-2-1-3(6-4)5(8)9;6-4-2-1-3-5-4/h3H,1-2H2,(H,6,7)(H,8,9);1-3H2,(H,5,6)/t3-;/m0./s1

InChI Key

ZGOYNIJTCBJZET-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)NC1.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C1CC(=O)NC1.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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